molecular formula C12H12BrNO3 B1603910 Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate CAS No. 881608-39-5

Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate

Cat. No.: B1603910
CAS No.: 881608-39-5
M. Wt: 298.13 g/mol
InChI Key: GSXLHNGJLQWKQY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 5-position of the indole ring and an ethyl ester group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate typically involves the bromination of 2-oxoindoline followed by esterification. One common method includes:

    Bromination: The starting material, 2-oxoindoline, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature.

    Esterification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the indolinone moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The indole ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of 2-(5-substituted-2-oxoindolin-1-yl)acetates.

    Reduction: Formation of 2-(5-bromo-2-hydroxyindolin-1-yl)acetate.

    Oxidation: Formation of 2-(5-bromo-2-oxoindolin-1-yl)acetate derivatives with additional functional groups.

Scientific Research Applications

Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the indolinone moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

Comparison with Similar Compounds

Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate can be compared with other indole derivatives such as:

    Ethyl 2-(5-chloro-2-oxoindolin-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Ethyl 2-(5-fluoro-2-oxoindolin-1-yl)acetate: Contains a fluorine atom, which can influence its pharmacokinetic properties.

    Ethyl 2-(5-iodo-2-oxoindolin-1-yl)acetate:

This compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-oxo-3H-indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-2-17-12(16)7-14-10-4-3-9(13)5-8(10)6-11(14)15/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXLHNGJLQWKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639855
Record name Ethyl (5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881608-39-5
Record name Ethyl (5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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